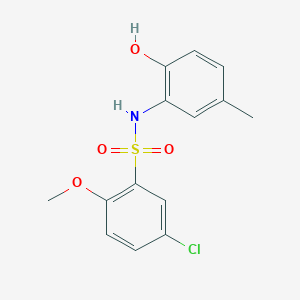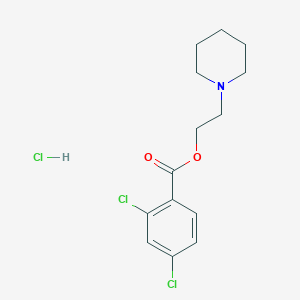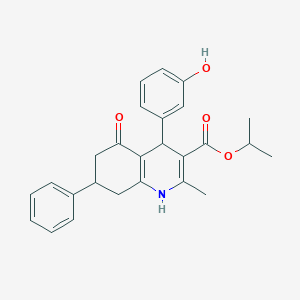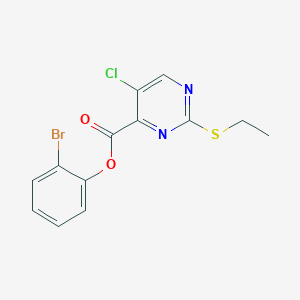
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID). Celecoxib is widely used in clinical practice as a pain reliever and anti-inflammatory agent. However,
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide involves the inhibition of COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects. It can reduce inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots. Additionally, it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a high degree of purity, which makes it suitable for biochemical and cell-based assays. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in some assays.
Orientations Futures
There are several future directions for the scientific research application of 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide. One of the areas of interest is the development of new analogs of Celecoxib with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of Celecoxib in cancer treatment. Additionally, the use of Celecoxib in combination with other drugs for cancer treatment is an area of active research. Finally, the use of Celecoxib in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, is also an area of interest for future research.
Conclusion:
In conclusion, this compound has significant scientific research application beyond its clinical usage. Its mechanism of action involves the inhibition of COX-2 enzyme, which makes it suitable for the treatment of various diseases, including cancer. Although it has some limitations, its advantages make it a useful tool for lab experiments. Finally, there are several future directions for the scientific research application of this compound, which makes it an exciting area of research.
Méthodes De Synthèse
The synthesis method of 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide is a multistep process. The first step involves the reaction of 2-amino-5-chlorobenzenesulfonamide with 2-hydroxy-5-methylbenzoic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The second step involves the methylation of the hydroxyl group of the intermediate with dimethyl sulfate to obtain the final product.
Applications De Recherche Scientifique
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research. One of the significant research areas is cancer treatment. Studies have shown that Celecoxib can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. The mechanism of action of Celecoxib in cancer treatment involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is overexpressed in cancer cells. COX-2 inhibition leads to the suppression of prostaglandin synthesis, which is responsible for inflammation and tumorigenesis.
Propriétés
IUPAC Name |
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-9-3-5-12(17)11(7-9)16-21(18,19)14-8-10(15)4-6-13(14)20-2/h3-8,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMCUDZSGBLFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)




![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)
![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)

![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5009020.png)


